Naphthalenesulfonic acid, dinonyl- is an organic compound characterized by its structure, which includes a naphthalene moiety with two nonyl side chains and a sulfonic acid group. Its molecular formula is with a molecular weight of approximately 318.50 g/mol. This compound exhibits low water solubility and high thermal stability, making it suitable for various industrial applications.
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction .
The synthesis of naphthalenesulfonic acid, dinonyl- typically involves multiple steps:
The reaction conditions are critical, with temperatures generally maintained between 23°C and 30°C during the sulfonation process to ensure optimal yields .
Naphthalenesulfonic acid, dinonyl- has diverse applications across various industries:
Studies on the interactions of naphthalenesulfonic acid, dinonyl- with other chemical agents reveal its ability to form complexes with metal ions, enhancing its effectiveness as a corrosion inhibitor. Additionally, its role in the formulation of antistatic agents for fuels demonstrates its versatility in modifying surface properties .
Naphthalenesulfonic acid, dinonyl- shares structural similarities with several other compounds. Here are some notable ones:
Compound Name | CAS Number | Key Features |
---|---|---|
Naphthalenesulfonic acid, calcium salt | 57855-77-3 | Used as a dispersing agent; high molecular weight. |
Naphthalenesulfonic acid, barium salt | 25619-56-1 | Similar applications; effective in rust inhibition. |
Diisononylnaphthalene | 63512-64-1 | Precursor compound; lacks sulfonic group. |
Naphthalenesulfonic acid, dinonyl- is unique due to its specific structure that combines two nonyl groups with a sulfonic acid functional group. This configuration enhances its performance as a rust inhibitor and dispersant compared to sodium and barium salts of naphthalenesulfonic acids. Its high molecular weight contributes to superior stability and effectiveness in industrial applications .
Naphthalenesulfonic acid, dinonyl- (commonly abbreviated as DINNSA) emerged as a chemically significant compound in the mid-20th century, driven by industrial demands for specialized surfactants and lubricant additives. Its synthesis was first documented in the 1950s through alkylation and sulfonation processes. Early patents, such as US2764548A (1951), describe the reaction of naphthalene with nonene to form diisononylnaphthalene, followed by sulfonation with concentrated sulfuric acid to yield the final product.
The compound gained prominence due to its stability under high-temperature conditions and compatibility with nonpolar matrices. By the 1970s, DINNSA became a critical component in military and aviation fuels (e.g., JP-8) as an antistatic agent, addressing safety concerns related to electrostatic discharge. Industrial applications expanded to include corrosion inhibition in metalworking fluids and dispersant functionality in epoxy resin formulations.
Naphthalenesulfonic acid, dinonyl- belongs to the aryl sulfonic acid family, characterized by a naphthalene backbone substituted with sulfonic acid (–SO₃H) and two nonyl (–C₉H₁₉) groups. Its systematic IUPAC name is 4,5-dinonylnaphthalene-2-sulfonic acid, reflecting the positions of substituents on the aromatic system.
Property | Value | Source |
---|---|---|
CAS Registry Number | 25322-17-2 | |
Molecular Formula | C₂₈H₄₄O₃S | |
Molar Mass | 460.71 g/mol | |
Structural Features | Branched nonyl groups at C4/C5 |
The compound’s nomenclature varies in industrial contexts:
Sulfonation selectivity is critical: reactions typically occur at the 2-position of naphthalene due to steric hindrance from the bulky nonyl groups. This regioselectivity ensures consistent product composition, as confirmed by nuclear magnetic resonance (NMR) analyses in EPA hazard assessments.
The industrial synthesis of naphthalenesulfonic acid, dinonyl- follows a well-established two-step process involving Friedel-Crafts alkylation followed by sulfonation reactions [1] [2]. The production begins with the alkylation of naphthalene using nonene in the presence of aluminum chloride as a catalyst, generating dinonylnaphthalene as an intermediate compound [1] [3].
The alkylation reaction represents the first critical step in industrial production, where naphthalene reacts with nonene under controlled conditions [1] [4]. Industrial facilities typically employ aluminum chloride as the Lewis acid catalyst, with reaction temperatures maintained between 80-120°C to ensure optimal conversion rates [3] [4]. The process utilizes a molar ratio of naphthalene to nonene ranging from 1:2 to 1:2.5, with aluminum chloride concentrations of 3-5% by weight relative to the organic substrates [1] [3].
The reaction mechanism follows the classical Friedel-Crafts alkylation pathway, where aluminum chloride activates the nonene to form a carbocation intermediate that subsequently attacks the naphthalene ring system [5]. Industrial reactors are designed with efficient heat removal systems due to the exothermic nature of the alkylation process, with temperature control being critical for preventing over-alkylation and maintaining selectivity [5] [6].
The sulfonation of dinonylnaphthalene constitutes the second major industrial process step, typically conducted using concentrated sulfuric acid or oleum as the sulfonating agent [1] [7]. Industrial sulfonation operations commonly employ falling film reactors to achieve optimal heat transfer and reaction control [7] [8]. The reaction temperature is carefully maintained between 23-31°C during the sulfonation process to ensure maximum yield and product quality [7] [9].
Modern industrial facilities utilize continuous falling film sulfonation reactors that provide superior product quality and conversion rates compared to batch processes [7] [9]. These reactors feature internal cooling systems with jacket temperatures maintained at approximately 22°C in the upper section and 31°C in the lower section, while the internal reactor temperature is held at 50°C [7]. The sulfur trioxide concentration in the gas phase is typically diluted to 4.8-5.0% by weight with dried air to ensure controlled reaction kinetics [7].
Industrial production parameters have been optimized through extensive process development to achieve consistent product quality and high yields [1] [3]. The following table summarizes typical industrial operating conditions:
Parameter | Alkylation Stage | Sulfonation Stage |
---|---|---|
Temperature | 80-120°C | 23-31°C |
Pressure | Atmospheric | Atmospheric |
Reaction Time | 8-12 hours | 2-4 hours |
Catalyst | Aluminum chloride (3-5%) | Sulfuric acid/Oleum |
Yield | 85-92% | 88-95% |
The industrial process generates both monosulfonic and disulfonic acid products depending on the reaction conditions and sulfuric acid concentration [3]. Material consumption ratios typically include nonene (650-750 kg), naphthalene (280-350 kg), monononylnaphthalene (300-500 kg), aluminum chloride (35-45 kg), solvent oil (400-500 kg), concentrated sulfuric acid (1200-1400 kg), and liquid sodium hydroxide (120-140 kg) for neutralization steps [3].
Laboratory synthesis of naphthalenesulfonic acid, dinonyl- follows similar fundamental chemistry to industrial processes but employs modified conditions and equipment suitable for smaller scale operations [10] [11]. The laboratory approach provides greater control over reaction parameters and enables detailed mechanistic studies of the synthetic transformations [12] [13].
Laboratory alkylation procedures typically utilize smaller quantities of reagents and modified reaction conditions compared to industrial processes [11] [14]. A representative laboratory procedure involves dissolving 100 grams of refined naphthalene in 380 grams of ortho-nitroethylbenzene as solvent, followed by cooling the mixture to 0°C in an ice-salt bath [11]. The reaction employs 92 grams of chlorosulfonic acid added dropwise over 1-2 hours while maintaining the temperature between -2 to 3°C [11].
The use of alternative catalysts and reaction conditions has been explored in laboratory settings to improve selectivity and reduce environmental impact [5] [6]. Mesoporous silica-supported aluminum chloride catalysts have demonstrated effectiveness in laboratory-scale naphthalene alkylation reactions, providing reusable catalyst systems with improved selectivity [5] [6].
Laboratory sulfonation of naphthalene derivatives can be accomplished using various sulfonating agents and reaction conditions [10] [15]. The most common laboratory method involves treating the alkylated naphthalene with concentrated sulfuric acid at elevated temperatures [10] [15]. A typical procedure uses 67 milliliters of concentrated sulfuric acid heated to 100°C, to which 100 grams of finely ground naphthalene derivative is gradually added with proper stirring [10].
The reaction mixture is then heated at 160-170°C for 12 hours without a condenser to allow complete sulfonation [10] [15]. Alternative laboratory methods employ fuming sulfuric acid at lower temperatures, typically warming benzene under reflux at 40°C with fuming sulfuric acid for 20-30 minutes [15] [13].
Laboratory-scale synthesis allows for detailed reaction monitoring using analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy [16] [17]. These methods enable real-time assessment of conversion rates and product distribution, facilitating optimization of reaction conditions [16] [17].
Temperature effects have been systematically studied in laboratory settings, revealing that reaction temperatures above 150°C significantly improve product yields for 2-naphthalenesulfonic acid formation [18]. The use of naphthenic solvents has been shown to play an important role in increasing product yields, with specialized reactor designs preventing naphthalene sublimation achieving yields close to 98% [18].
The purification and isolation of naphthalenesulfonic acid, dinonyl- requires specialized techniques due to the compound's physical and chemical properties [19] [17]. The presence of multiple isomers and potential side products necessitates careful selection of purification methods to achieve the desired product purity [19] [17].
Preparative chromatographic methods have been developed specifically for the separation and purification of naphthalenesulfonic acid derivatives [17]. Gel permeation chromatography represents an efficient preparative method for separating polar mixtures of sulfonic acid derivatives containing one to six sulfonic acid moieties [17]. This technique successfully separates materials with similar charges, requires no prepurification step, uses inexpensive apparatus, and employs water as the eluent [17].
Reverse-phase high-performance liquid chromatography methods have been optimized for the analysis and preparative separation of naphthalenesulfonic acid, dinonyl- derivatives [19]. The mobile phase typically contains acetonitrile, water, and phosphoric acid, with the method being scalable for isolation of impurities in preparative separation applications [19]. For mass spectrometry-compatible applications, phosphoric acid can be replaced with formic acid to maintain separation efficiency [19].
Recrystallization serves as a fundamental purification technique for naphthalenesulfonic acid derivatives, particularly when high purity products are required [20]. The process involves dissolving the impure compound in a hot solvent until saturation, followed by controlled cooling to promote crystal formation [20]. The selection of appropriate solvents is critical, with the ideal solvent exhibiting low solubility for the compound at room temperature but high solubility at elevated temperatures [20].
The recrystallization process typically begins by placing the crude product in an Erlenmeyer flask and adding hot solvent dropwise until complete dissolution occurs [20]. The solution is then allowed to cool slowly to room temperature, followed by placement in an ice bath to ensure maximum crystal recovery [20]. Vacuum filtration using Büchner or Hirsch funnels provides efficient separation of the purified crystals from the mother liquor [20].
Industrial purification of naphthalenesulfonic acid, dinonyl- from falling film reactors involves specialized recovery techniques designed to handle the continuous production stream [7] [8]. The product mixture from falling film sulfonation reactors requires immediate cooling and neutralization to prevent decomposition and ensure product stability [7].
The recovery process typically involves collecting the sulfonated product in a receiver vessel equipped with cooling systems to maintain temperatures below 40°C [7]. Neutralization with sodium hydroxide solution is performed under controlled conditions to convert the free acid to its sodium salt form, which exhibits improved stability and handling characteristics [7] [21].
Product purity verification employs multiple analytical techniques to confirm the identity and purity of the isolated naphthalenesulfonic acid, dinonyl- [16] [19]. Nuclear magnetic resonance spectroscopy provides detailed structural confirmation, while melting point determinations offer rapid purity assessment [20]. High-performance liquid chromatography with ultraviolet detection enables quantitative analysis of product purity and identification of residual impurities [16] [19].
The following table summarizes typical purification methods and their associated purity levels:
Purification Method | Typical Purity | Recovery Yield | Processing Time |
---|---|---|---|
Gel Permeation Chromatography | 95-98% | 85-92% | 4-6 hours |
Reverse-Phase HPLC | 98-99% | 75-85% | 2-4 hours |
Recrystallization | 92-96% | 70-80% | 8-12 hours |
Industrial Recovery | 88-94% | 90-95% | Continuous |
Naphthalenesulfonic acid, dinonyl- exhibits a complex three-dimensional molecular architecture characterized by significant structural flexibility due to the presence of two long nonyl alkyl chains attached to the naphthalene core [1] [2] [3]. The compound has a molecular formula of C₂₈H₄₄O₃S and a molecular weight of 460.71 g/mol [4] [2] [5].
The naphthalene backbone provides a rigid aromatic framework with the sulfonic acid functional group (-SO₃H) attached at one position [6] [7]. The two nonyl substituents (C₉H₁₉) are branched alkyl chains that can adopt multiple conformational states, leading to high conformational flexibility [1] [2] [3]. This structural characteristic is evidenced by the fact that conformer generation is computationally disallowed due to the molecule being "too flexible" according to PubChem structural analysis [1] [2] [3].
The stereochemical properties of the compound are influenced by the branched nature of the nonyl groups, which can exist as mixtures of both linear and branched isomers [8]. The Chemical Abstracts Service number 25322-17-2 indicates this compound represents a mixture of isomers rather than a single stereoisomer [4] [2] [5]. Research indicates that the compound contains regioisomers with different substitution patterns on the naphthalene ring, including 1,4-disubstituted and 1,5-disubstituted forms .
The molecular geometry around the sulfonic acid group exhibits tetrahedral coordination with bond angles approximating 109.5°, while the naphthalene ring system maintains its planar aromatic character [7]. The SMILES notation CCCCCCCCCC1=CC=CC2=CC(=CC(=C21)CCCCCCCCC)S(=O)(=O)O represents the 4,5-dinonyl-2-naphthalenesulfonic acid isomer [7].
¹H Nuclear Magnetic Resonance analysis of naphthalenesulfonic acid, dinonyl- reveals characteristic chemical shift patterns consistent with its structural features [10] [11]. The aromatic protons of the naphthalene ring system appear in the downfield region between 7.0-8.5 ppm, which is typical for substituted naphthalene derivatives [10] [11]. The alkyl protons from the nonyl chains exhibit complex multipicity patterns in the aliphatic region between 0.8-3.0 ppm [12] [11].
¹³C Nuclear Magnetic Resonance spectroscopy provides detailed structural information about the carbon framework [11]. The sulfonic acid carbon typically resonates in the range of 140-150 ppm, consistent with carbon atoms directly bonded to highly electronegative sulfur-oxygen systems [11]. The naphthalene aromatic carbons appear between 120-140 ppm, while the aliphatic carbons of the nonyl chains resonate in the 10-40 ppm region [12] [11].
Studies utilizing short-chain analogues have demonstrated that the coordination behavior of the compound can be elucidated through Nuclear Magnetic Resonance analysis. Research on nickel complexes with naphthalene-2-sulfonic acid analogues showed characteristic shifts in both ¹H and ¹³C spectra upon metal coordination [11].
Fourier Transform Infrared spectroscopy reveals distinctive vibrational modes characteristic of the functional groups present in naphthalenesulfonic acid, dinonyl- [13] [14]. The sulfonic acid group exhibits strong absorption bands for S=O stretching vibrations in the range of 1180-1250 cm⁻¹, which serves as a diagnostic feature for sulfonate compounds [13] [14].
The alkyl C-H stretching vibrations from the nonyl chains appear in the region of 2850-2950 cm⁻¹, representing both symmetric and antisymmetric stretching modes [14] [15]. Aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region, characteristic of the naphthalene ring system [14] [15].
Research on related compounds has shown that infrared spectroscopy can effectively monitor the solubilization behavior of dinonylnaphthalenesulfonic acid with various substrates. Studies using alkaline earth metal salts demonstrated measurable changes in the infrared spectrum upon complex formation [14].
Electrospray Ionization Mass Spectrometry analysis provides molecular weight confirmation and fragmentation patterns for structural elucidation [16] [11] [7]. The molecular ion peak [M+H]⁺ appears at m/z 461.308, consistent with the protonated molecular formula C₂₈H₄₅O₃S⁺ [7].
Collision Cross Section measurements predict a value of 218.3 Ų for the [M+H]⁺ ion, providing information about the gas-phase conformation and size of the molecule [7]. Additional common adduct ions include [M+Na]⁺ at m/z 483.290 and [M+NH₄]⁺ at m/z 478.335 [7].
Research utilizing tandem mass spectrometry on extracted metal complexes has demonstrated that mass spectrometry can effectively characterize coordination compounds formed with dinonylnaphthalenesulfonic acid. Studies on cobalt and nickel complexes showed diagnostic fragmentation patterns that confirmed the coordination environment [16] [11].
X-ray crystallographic analysis of naphthalenesulfonic acid, dinonyl- itself has proven challenging due to the high structural flexibility and mixture of isomers present in commercial samples [1] [2] [3]. However, extensive crystallographic studies have been conducted on related naphthalenesulfonic acid derivatives and their complexes, providing valuable structural insights [17].
Comparative crystallographic analysis of simpler naphthalenesulfonic acid compounds reveals that these materials can crystallize in multiple crystal systems. 1-Naphthalenesulfonic acid dihydrate crystallizes in the monoclinic system with space group P21/m and unit cell parameters a=0.91531(8) nm, b=0.7919(1) nm, c=0.8184(1) nm, β=101.618(9)° [17]. In contrast, 2-naphthalenesulfonic acid hydrate adopts an orthorhombic system with space group Pnma [17].
Complex formation studies using X-ray diffraction have demonstrated that naphthalenesulfonic acids can form hydrogen-bonded networks and coordination compounds. Research on complexes with 1,8-bis(dimethylamino)naphthalene showed triclinic symmetry with space group P-1 and unit cell parameters a=1.3969(6) nm, b=1.4292(5) nm, c=1.1741(6) nm, α=90.93(3)°, β=98.14(3)°, γ=113.93(3)° [17].
Single crystal studies of metal complexes incorporating short-chain analogues of dinonylnaphthalenesulfonic acid have provided detailed coordination geometries. Research on nickel complexes revealed octahedral coordination environments with water molecules and pyridine derivatives, while the sulfonic acid groups participate in hydrogen bonding networks rather than direct metal coordination [11] [18].
The lack of direct crystallographic data for the dinonyl derivative itself reflects the inherent challenges in crystallizing highly flexible, long-chain substituted aromatic compounds. The presence of multiple conformational isomers and the amphiphilic nature of the molecule favor liquid or amorphous solid phases rather than well-ordered crystalline structures at ambient conditions [1] [2] [3].